molecular formula C17H23FN2O2 B8432163 N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

N-Butyl-1-(4-fluorobenzoyl)piperidine-4-carboxamide

Cat. No. B8432163
M. Wt: 306.37 g/mol
InChI Key: UNBWRILCBCLQRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05189036

Procedure details

1-(4-Fluorobenzoyl)piperidine-4-carboxylic acid (8.79 g, 35.0 mmol) is dissolved in methylene chloride (75 mL) at 0° C., and dimethylformamide (0.20 mL) and oxalyl chloride (4.9 g, 39 mmol) are added. The mixture is stirred at room temperature for 2 hr. In a second flask, butylamine (2.6 g, 35 mmol) and potassium carbonate (9.67 g, 75.4 mmol) are dissolved in water (100 mL) and methylene chloride (200 mL) at 0° C. The first mixture is added to the second dropwise over 45 min, and the mixture is stirred at 0° C. for 2 hr. The organic phase is separated, washed twice with saturated sodium bicarbonate, twice with 1N HCl, dried over magnesium sulfate, and evaporated. Recrystallization from ethyl acetate-hexane affords the title compound.
Quantity
8.79 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
9.67 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
4.9 g
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:18]=[CH:17][C:5]([C:6]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]([OH:16])=O)[CH2:10][CH2:9]2)=[O:7])=[CH:4][CH:3]=1.C(Cl)(=O)C(Cl)=O.[CH2:25]([NH2:29])[CH2:26][CH2:27][CH3:28].C(=O)([O-])[O-].[K+].[K+]>C(Cl)Cl.O.CN(C)C=O>[CH2:25]([NH:29][C:14]([CH:11]1[CH2:10][CH2:9][N:8]([C:6](=[O:7])[C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:18][CH:17]=2)[CH2:13][CH2:12]1)=[O:16])[CH2:26][CH2:27][CH3:28] |f:3.4.5|

Inputs

Step One
Name
Quantity
8.79 g
Type
reactant
Smiles
FC1=CC=C(C(=O)N2CCC(CC2)C(=O)O)C=C1
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.6 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
9.67 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
4.9 g
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
ADDITION
Type
ADDITION
Details
The first mixture is added to the second dropwise over 45 min
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture is stirred at 0° C. for 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed twice with saturated sodium bicarbonate, twice with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCC)NC(=O)C1CCN(CC1)C(C1=CC=C(C=C1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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